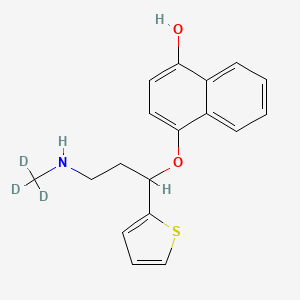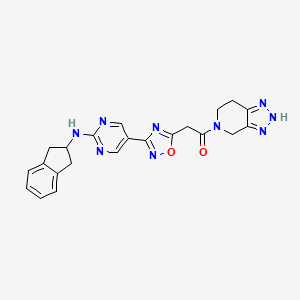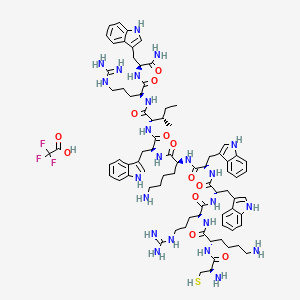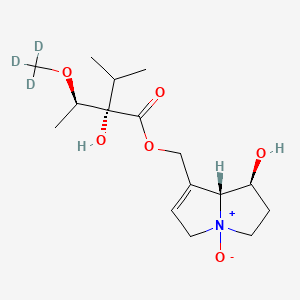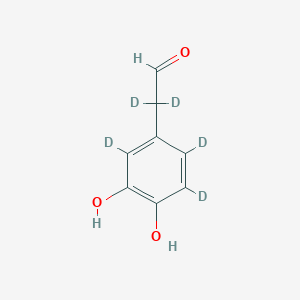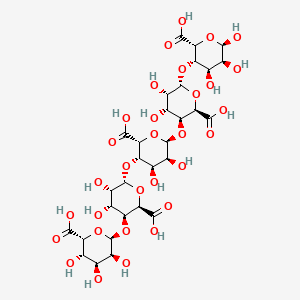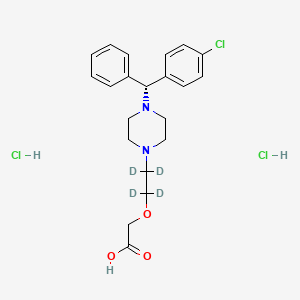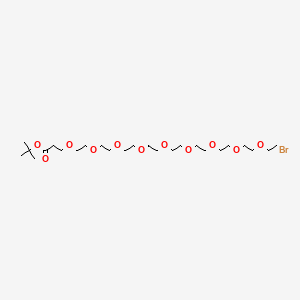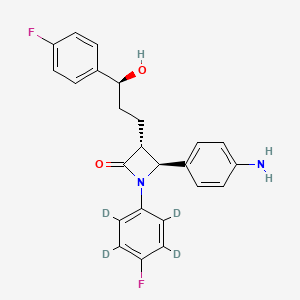
4-Dehydroxy-4-amino ezetimibe-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dehydroxy-4-amino ezetimibe-d4 is a deuterium-labeled derivative of 4-Dehydroxy-4-amino ezetimibe. This compound is primarily used in scientific research as a stable isotope-labeled standard. It is a modified version of ezetimibe, a well-known cholesterol absorption inhibitor. The deuterium labeling allows for precise tracking and analysis in various experimental settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dehydroxy-4-amino ezetimibe-d4 involves multiple steps, starting from commercially available precursors. The key steps include:
Dehydroxylation: Removal of the hydroxyl group from the parent compound.
Amination: Introduction of an amino group at the desired position.
Deuterium Labeling: Incorporation of deuterium atoms to achieve the labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chemical reactions under controlled conditions.
Purification: Techniques such as chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the purity and stability of the compound.
化学反応の分析
Types of Reactions
4-Dehydroxy-4-amino ezetimibe-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in the formation of nitro derivatives, while reduction can revert these derivatives back to the original amino compound.
科学的研究の応用
4-Dehydroxy-4-amino ezetimibe-d4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard for analytical studies.
Biology: Employed in metabolic studies to trace the pathways of ezetimibe and its derivatives.
Medicine: Investigated for its potential effects on cholesterol metabolism and related pathways.
Industry: Utilized in the development of new pharmaceuticals and analytical methods.
作用機序
The mechanism of action of 4-Dehydroxy-4-amino ezetimibe-d4 is similar to that of ezetimibe. It inhibits the absorption of cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This inhibition reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels.
類似化合物との比較
Similar Compounds
Ezetimibe: The parent compound, known for its cholesterol-lowering effects.
4-Dehydroxy-4-amino ezetimibe: The non-deuterated version of the compound.
Other Deuterium-Labeled Compounds: Similar stable isotope-labeled standards used in research.
Uniqueness
4-Dehydroxy-4-amino ezetimibe-d4 is unique due to its deuterium labeling, which allows for precise tracking and analysis in experimental settings. This feature makes it particularly valuable in studies requiring accurate quantification and tracing of metabolic pathways.
特性
分子式 |
C24H22F2N2O2 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
(3R,4S)-4-(4-aminophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2/t21-,22+,23-/m1/s1/i7D,8D,11D,12D |
InChIキー |
NBKCYAYZFIZTRF-PGHCLDIESA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)N)[2H])[2H])F)[2H] |
正規SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



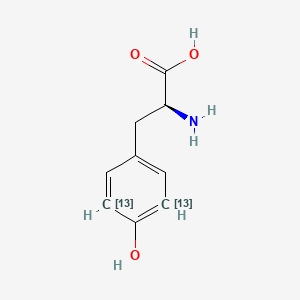
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
